molecular formula C22H29N3O4S B2749356 1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-cyclohexylacetate CAS No. 851127-20-3

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-cyclohexylacetate

Cat. No. B2749356
CAS RN: 851127-20-3
M. Wt: 431.55
InChI Key: PCSIPPSNRVMNNV-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It appears to contain several functional groups, including a tert-butyl group, a methyl group, a nitrophenyl group, a thio group, a pyrazolyl group, and a cyclohexylacetate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl, methyl, and cyclohexyl groups are all alkyl groups, which are typically nonpolar and hydrophobic. The nitrophenyl group is an aromatic ring with a nitro group attached, which could participate in pi stacking interactions and might have a significant impact on the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group in the nitrophenyl group is often quite reactive and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the presence of the nitrophenyl group might make the compound more polar, while the alkyl groups would likely make it less polar .

properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-15-20(30-18-13-9-8-12-17(18)25(27)28)21(24(23-15)22(2,3)4)29-19(26)14-16-10-6-5-7-11-16/h8-9,12-13,16H,5-7,10-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSIPPSNRVMNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)CC3CCCCC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-methyl-4-((2-nitrophenyl)thio)-1H-pyrazol-5-yl 2-cyclohexylacetate

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